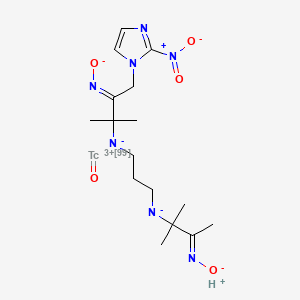![molecular formula C17H16N4O2 B1242527 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)
2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxy-4-quinazolinone is a member of quinazolines.
Applications De Recherche Scientifique
Hypotensive Agents
Quinazolinone derivatives have been investigated for their potential as hypotensive agents. A study conducted by Kumar et al. (2003) synthesized a series of compounds related to quinazolinones and evaluated them for their hypotensive activity. The most active compound in this series demonstrated significant blood pressure-lowering effects, highlighting the potential of quinazolinones as hypotensive agents. The study emphasized the structure-activity relationship, showing that specific modifications to the quinazolinone structure could enhance its hypotensive activity Newer Potential Quinazolinones as Hypotensive Agents.
Tautomerism Studies
The tautomerism of quinazolinone derivatives, including structures similar to 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one, has been studied using NMR techniques. Ghiviriga et al. (2009) explored the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones, providing insights into their chemical behavior in solution. Understanding the tautomerism of such compounds is crucial for their application in various scientific fields, as it affects their reactivity and interaction with biological targets Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.
Antioxidant Studies
The antioxidant properties of quinazolinone derivatives have also been explored. Al-azawi (2016) synthesized and characterized various quinazolin derivatives, including those similar to the compound , and assessed their antioxidant capabilities. The study found that some synthesized compounds exhibited significant antioxidant activity, comparable or superior to common antioxidants like ascorbic acid. This suggests the potential use of quinazolinones in developing new antioxidant agents Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
Antimicrobial Activity
Quinazolinone derivatives have also been assessed for their antimicrobial properties. A study by HurmathUnnissa and Reddy (2012) synthesized a series of quinazolin-4-one derivatives and evaluated their antibacterial and antifungal activities. The findings revealed that some compounds displayed significant activity against tested pathogens, indicating the potential of quinazolinones as antimicrobial agents Synthesis and Antimicrobial Screening of 3H-Quinazolin-4-Ones Containing 3-Methyl Pyrazolinone Moiety.
Corrosion Inhibition
Quinazolinone-based Schiff bases have been studied for their potential as corrosion inhibitors. Jamil et al. (2018) investigated the efficiency of quinazolinone Schiff bases in inhibiting mild steel corrosion in an acidic environment. The study found that these compounds were highly effective as corrosion inhibitors, with efficiencies reaching up to 96%. This suggests the utility of quinazolinone derivatives in protecting metals from corrosion, particularly in industrial applications Experimental and theoretical studies of Schiff bases as corrosion inhibitors.
Propriétés
Nom du produit |
2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one |
|---|---|
Formule moléculaire |
C17H16N4O2 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2-[(2E)-2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-11-7-8-12(2)13(9-11)10-18-20-17-19-15-6-4-3-5-14(15)16(22)21(17)23/h3-10,23H,1-2H3,(H,19,20)/b18-10+ |
Clé InChI |
IUDQGBJMAKMHPJ-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C=N/NC2=NC3=CC=CC=C3C(=O)N2O |
SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
Solubilité |
26.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)

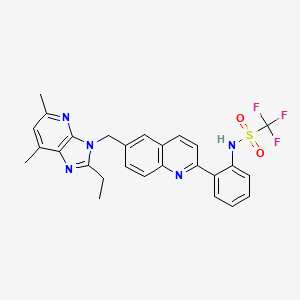
![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
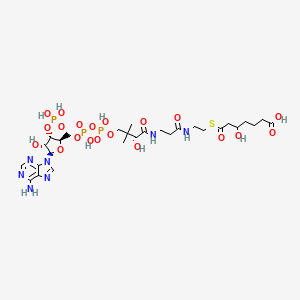
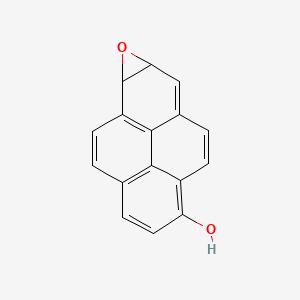
![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
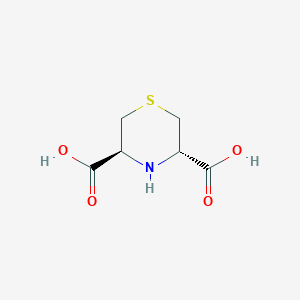
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
